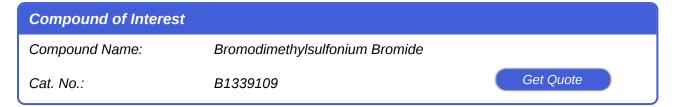


Bromodimethylsulfonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of a Versatile Reagent in Organic Synthesis

Introduction

Bromodimethylsulfonium bromide (BDMS) is a highly versatile and efficient reagent in organic synthesis, valued for its role as both a brominating agent and a catalyst.[1] Its ease of handling compared to molecular bromine and its cost-effectiveness make it an attractive choice for a wide range of chemical transformations.[1] This guide provides a detailed overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

Core Properties of Bromodimethylsulfonium Bromide

The fundamental properties of **bromodimethylsulfonium bromide** are summarized in the table below, providing a quick reference for laboratory use.



| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 50450-21-0 | [2][3] |
| Molecular Formula | C ₂ H ₆ Br ₂ S | [2][3] |
| Molecular Weight | 221.94 g/mol | [2][3][4] |
| Appearance | Off-white to yellow powder | [4] |
| Melting Point | 91 - 95 °C | [4] |

Key Applications in Organic Synthesis

Bromodimethylsulfonium bromide is a valuable reagent in a multitude of organic transformations. It can function as a source of bromonium ions, molecular bromine, nucleophilic bromide ions, or bromine radicals, depending on the reaction conditions.[1][3]

Synthesis of 1,5-Benzodiazepine Derivatives

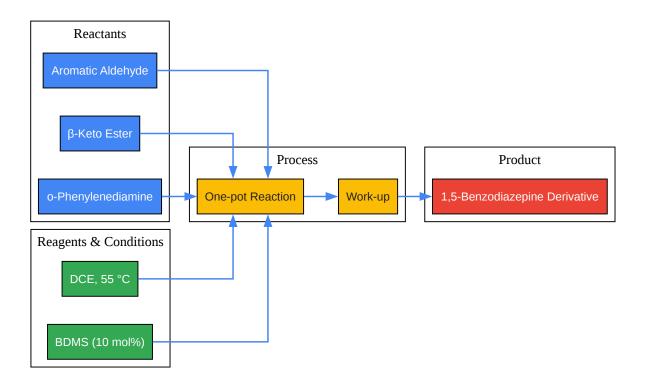
Bromodimethylsulfonium bromide serves as an effective catalyst in the one-pot, three-component synthesis of 1,5-benzodiazepines from o-phenylenediamines, β -keto esters, and aromatic aldehydes.[2][5] The reaction proceeds with good yields under mild conditions.[2][5] In this process, BDMS is believed to act as a pre-catalyst, generating hydrobromic acid in situ, which catalyzes the reaction.[3]

Experimental Protocol: Synthesis of 1,5-Benzodiazepines[2]

- Reaction Setup: To an oven-dried 25 mL round-bottomed flask, add the required ophenylenediamine (1.0 mmol) and β-keto ester (1.0 mmol) in 1,2-dichloroethane (3 mL).
- Catalyst Addition: Add bromodimethylsulfonium bromide (10 mol%) to the mixture and stir at room temperature.
- Aldehyde Addition: After 15 minutes, add the aromatic aldehyde (1.0 mmol) to the mixture.
- Reaction Condition: Heat the reaction mixture at 55 °C for the appropriate amount of time, monitoring completion by Thin Layer Chromatography (TLC).



• Work-up: Upon completion, remove the solvent using a rotary evaporator. Extract the residue with CH₂Cl₂ (2 x 10 mL), wash with H₂O (10 mL), and dry over anhydrous Na₂SO₄.



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Synthesis of 1,5-Benzodiazepines Workflow

Preparation of α-Bromo Enones

A significant application of **bromodimethylsulfonium bromide** is in the efficient synthesis of α -bromo enones from conjugated enones.[4][6] The reaction proceeds via the formation of an α -bromo- β -sulfonium carbonyl compound, which upon treatment with a weak base, yields the α -bromo enone in excellent yields.[4][6]

Experimental Protocol: Preparation of α-Bromo Enones[4]

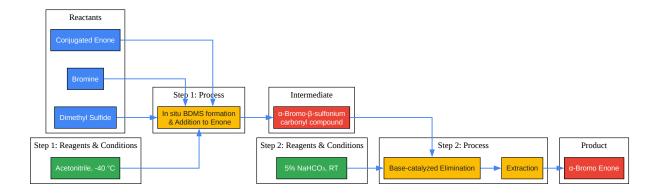






- Formation of BDMS (in situ): In a flask under a nitrogen atmosphere, dissolve dimethyl sulfide (1 to 2 molar equivalents) in acetonitrile (50-100 mL) and cool to -40°C. Add a solution of bromine (~20-100 mmol) in carbon tetrachloride (5 mL) dropwise. Stir the resulting yellow precipitate for 5 minutes.
- Addition of Enone: Inject the enone (≥ 1.5 equivalents) into the mixture. The reaction
 progress can be monitored by the color change of the precipitate from yellow to colorless.
 For hindered carbonyls like mesityl oxide, the reaction is conducted at 0°C for 10-20
 minutes.
- Isolation of Intermediate: Add ether (100 mL) to the mixture. Filter the precipitate, wash with ether and pentane, and dry to obtain the α-bromo-β-dimethylsulfonium carbonyl compound.
- Formation of α -Bromo Enone: Dissolve the isolated sulfonium salt (5-20 mmol) in a 5% sodium bicarbonate solution (50-100 mL). Warm the mixture for 10-15 minutes at room temperature.
- Extraction: Extract the mixture with methylene chloride. Wash the organic layer with water, dry, and evaporate the solvent to obtain the α -bromo enone.





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Preparation of α-Bromo Enones Workflow

Further Synthetic Applications

Bromodimethylsulfonium bromide is also employed in several other important synthetic transformations:

- Conversion of Alcohols to Alkyl Bromides: It facilitates the conversion of alcohols to the corresponding alkyl bromides with high yields, proceeding through an inversion of configuration for optically active alcohols.[6]
- Regioselective para-Halogenation of Activated Arenes: BDMS is an efficient reagent for the
 regioselective para-halogenation of activated aromatic compounds like phenols and anilines.
 The high para-selectivity is attributed to a 'late' arenium ion-like transition state and the bulky
 nature of the reagent.[7][6]



 Deprotection of Thioacetals: In stoichiometric amounts, it can be used for the deprotection of thioacetals to their corresponding carbonyl compounds.[7]

Role in Drug Development and Medicinal Chemistry

While direct applications of **bromodimethylsulfonium bromide** in modulating specific signaling pathways are not extensively documented, its utility in the synthesis of biologically active molecules is significant. For instance, it is used in the synthesis of $N\alpha$ -ureido peptides, which have been studied for their antibacterial activities.[8] The synthesis of 1,5-benzodiazepines, a scaffold known for a wide range of pharmacological activities including anti-inflammatory, anticonvulsant, and anticancer properties, further underscores its importance in medicinal chemistry.[3]

Conclusion

Bromodimethylsulfonium bromide is a robust and versatile reagent with broad applications in organic synthesis. Its ability to act as both a brominating agent and a catalyst, coupled with its operational simplicity, makes it an invaluable tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex organic molecules, including those with potential therapeutic applications.

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